![molecular formula C12H16BFO5S B6216534 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate CAS No. 2075724-26-2](/img/no-structure.png)
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The exact molecular structure of “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would need to be determined through methods like X-ray crystallography or computational chemistry techniques . These methods can provide detailed information about the positions of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions are carried out. Computational chemistry techniques can be used to predict the possible reactions and their outcomes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
The mechanism of action of “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would depend on its specific structure and the context in which it is used. For example, if it is used as a catalyst in a chemical reaction, its mechanism of action would involve facilitating the reaction without being consumed in the process .
Zukünftige Richtungen
The future directions for research on “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would depend on the findings of current research and the potential applications of this compound. It could involve exploring new synthesis methods, studying its reactions under different conditions, or investigating its potential uses in various fields .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate involves the reaction of 3-bromoanisole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by the reaction with sulfur tetrafluoride.", "Starting Materials": [ "3-bromoanisole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "sulfur tetrafluoride" ], "Reaction": [ "Step 1: 3-bromoanisole is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole.", "Step 2: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole is then reacted with sulfur tetrafluoride in the presence of a base to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate." ] } | |
CAS-Nummer |
2075724-26-2 |
Molekularformel |
C12H16BFO5S |
Molekulargewicht |
302.13 g/mol |
IUPAC-Name |
2-(3-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-6-5-7-10(8-9)17-20(14,15)16/h5-8H,1-4H3 |
InChI-Schlüssel |
IEOMPTLNZOZBLG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OS(=O)(=O)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.